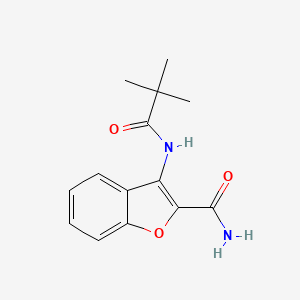

3-Pivalamidobenzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-14(2,3)13(18)16-10-8-6-4-5-7-9(8)19-11(10)12(15)17/h4-7H,1-3H3,(H2,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIKGHYENKOUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pivalamidobenzofuran-2-carboxamide typically involves a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry. This method allows for the installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold with high efficiency. The process involves the use of palladium catalysis for the C–H arylation reactions, followed by a one-pot, two-step transamidation procedure .

Industrial Production Methods: While specific industrial production methods for 3-Pivalamidobenzofuran-2-carboxamide are not extensively documented, the modular synthetic strategy mentioned above is highly efficient and can be adapted for large-scale production. The use of palladium catalysis and transamidation chemistry ensures high yields and structural diversity, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Pivalamidobenzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-Pivalamidobenzofuran-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Pivalamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to form hydrogen bonds with enzymes or proteins, thereby modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in various therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-pivalamidobenzofuran-2-carboxamide with two closely related compounds:

Key Observations :

- The pivalamido group in the target compound increases steric bulk and lipophilicity compared to the smaller propanamido group in YX2. This may enhance membrane permeability but reduce aqueous solubility.

- The phenoxybenzamido derivative exhibits the highest molecular weight and aromaticity, likely influencing binding interactions in biological targets (e.g., kinase active sites).

Research Implications and Gaps

- SAR Studies : Systematic modifications of the amido substituent (e.g., propanamido vs. pivalamido) are critical to optimize potency and pharmacokinetics .

- Data Limitations : Direct experimental data on 3-pivalamidobenzofuran-2-carboxamide are absent in the reviewed sources; further synthesis and assays are needed to validate its properties.

Q & A

Q. What are the critical steps in synthesizing 3-Pivalamidobenzofuran-2-carboxamide, and how are intermediates validated?

The synthesis involves:

- C-H Arylation : Functionalization of the benzofuran core at the C3 position using palladium catalysts to introduce substituents (e.g., phenoxybenzamido groups) .

- Transamidation : Conversion of intermediates into the final carboxamide derivative using N-acyl-Boc-carbamates . Intermediates are validated via thin-layer chromatography (TLC) and NMR spectroscopy to monitor reaction progress and purity .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm proton environments and carbon backbone .

- FTIR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- HPLC : Ensures purity (>95%) post-synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis without industrial protocols?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve C-H activation efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DCM) for transamidation kinetics .

- Design of Experiments (DoE) : Systematically vary temperature (80–120°C) and reaction time (12–48 hrs) to identify optimal conditions .

Q. How should researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability across cell lines)?

- Orthogonal Assays : Validate anticancer activity using both MTT and apoptosis assays (e.g., Annexin V staining) .

- Replicate Under Standardized Conditions : Control variables like cell passage number, serum batch, and incubation time .

- Meta-Analysis : Compare datasets across studies to identify confounding factors (e.g., compound purity differences) .

Q. What computational strategies predict the compound’s mechanism of action against biological targets?

- Molecular Docking : Screen against kinase libraries (e.g., PDB structures of EGFR or BRAF) to identify binding pockets .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

- siRNA Knockdown : Validate predicted targets by correlating gene silencing with reduced compound efficacy .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity?

- Substituent Variation : Synthesize analogs with modified pivalamido groups (e.g., tert-butyl vs. cyclohexyl) and test against isoforms (e.g., PI3Kα vs. PI3Kγ) .

- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .

- Metabolite Profiling : Identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) to guide derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.